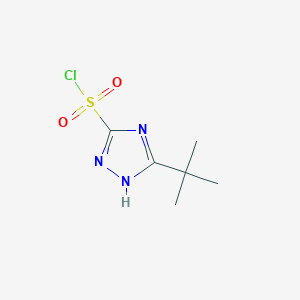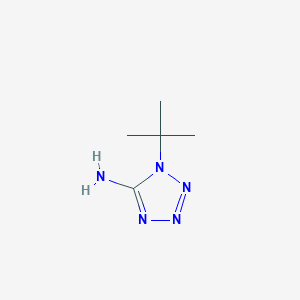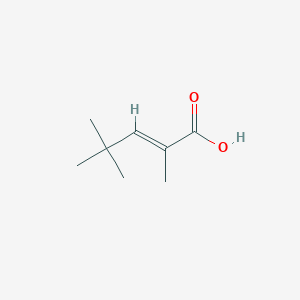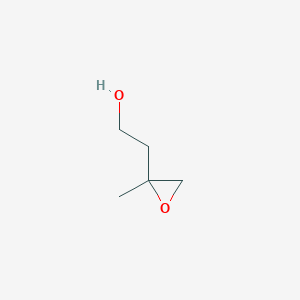
Oxiraneethanol, 2-methyl-
Vue d'ensemble
Description
Oxiraneethanol, 2-methyl-, also known as 2-(2-methyloxiran-2-yl)ethanol, is an organic compound belonging to the class of epoxides. It is a colorless liquid with a characteristic odor. The molecule consists of a three-membered ring structure (epoxide) with a methyl group attached to one carbon atom and an ethanol chain (hydroxyethyl group) attached to the other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxiraneethanol, 2-methyl- can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .
Industrial Production Methods: On an industrial scale, oxiranes (epoxides) are often produced by the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is prepared by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides like Oxiraneethanol, 2-methyl-.
Analyse Des Réactions Chimiques
Types of Reactions: Oxiraneethanol, 2-methyl- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, halides.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Ring-Opening Products: Depending on the nucleophile, products can include diols, haloalcohols, and aminoalcohols.
Oxidation Products: Diols.
Reduction Products: Alcohols.
Applications De Recherche Scientifique
Oxiraneethanol, 2-methyl- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the preparation of various complex molecules, including pharmaceuticals and fine chemicals.
Materials Science: The compound is used in the synthesis of polymers and other materials.
Biodegradability Studies: Research is conducted to understand its environmental impact and degradation pathways.
Mécanisme D'action
The mechanism of action of Oxiraneethanol, 2-methyl- primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring-opening reactions, forming various products depending on the nucleophile and reaction conditions .
Comparaison Avec Des Composés Similaires
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with similar reactivity but different applications.
Butylene Oxide: Used in the production of polymers and other materials.
Uniqueness: Oxiraneethanol, 2-methyl- is unique due to its specific structure, which includes a methyl group and a hydroxyethyl group attached to the epoxide ring. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Propriétés
IUPAC Name |
2-(2-methyloxiran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMGAGCAEGFLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437742 | |
| Record name | Oxiraneethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59954-67-5 | |
| Record name | Oxiraneethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







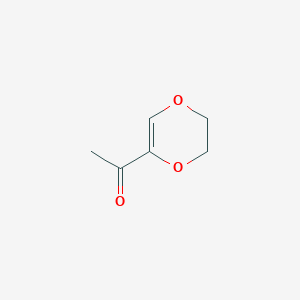
![1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3384977.png)
